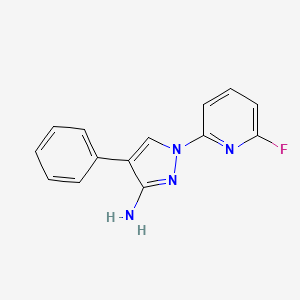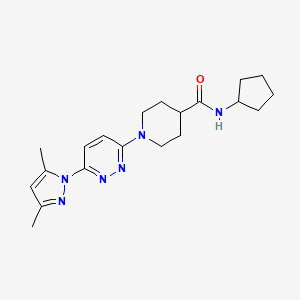
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine, also known as FPPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown potential as a therapeutic agent for various diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole. This intermediate is then reacted with 2-aminobenzenesulfonamide to yield the final product, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Starting Materials
6-fluoro-2-pyridinecarboxaldehyde, phenylhydrazine, 2-aminobenzenesulfonamide
Reaction
Step 1: Reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine in the presence of a suitable catalyst to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole., Step 2: Reaction of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole with 2-aminobenzenesulfonamide in the presence of a suitable catalyst to yield 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
作用機序
The mechanism of action of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
生化学的および生理学的効果
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory activity. It has also been shown to modulate the activity of various enzymes and signaling pathways, such as protein kinase C and histone deacetylases.
実験室実験の利点と制限
One advantage of using 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-tumor and neuroprotective activity make it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
将来の方向性
There are several future directions for the study of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine. One direction is to further investigate its mechanism of action, which will provide insight into its potential therapeutic applications. Another direction is to study the structure-activity relationship of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine and its derivatives, which will help identify more potent and selective compounds. Additionally, the use of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in combination with other therapeutic agents should be explored, as it may enhance their efficacy.
科学的研究の応用
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to protect dopaminergic neurons from oxidative stress, which is relevant to Parkinson's disease.
特性
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-7-4-8-13(17-12)19-9-11(14(16)18-19)10-5-2-1-3-6-10/h1-9H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYRUFTVZVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2N)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)




![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)


![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)

![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)

![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)